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Compound of Interest

Compound Name:
(2-Methylbenzo[D]thiazol-6-

YL)methanol

Cat. No.: B025218 Get Quote

An In-depth Technical Guide to (2-
Methylbenzo[d]thiazol-6-yl)methanol
This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of (2-Methylbenzo[d]thiazol-6-yl)methanol. The information is

intended for researchers, scientists, and professionals in the field of drug development and

medicinal chemistry. Due to the limited availability of experimental data for this specific

compound, this guide also includes information on closely related analogues to provide a

contextual understanding.

Core Physical and Chemical Properties
While specific experimental data such as melting and boiling points for (2-
Methylbenzo[d]thiazol-6-yl)methanol are not readily available in published literature, its

fundamental properties have been calculated and are provided by chemical suppliers.

Table 1: Physical and Chemical Properties of (2-Methylbenzo[d]thiazol-6-yl)methanol
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Property Value Source

CAS Number 103440-65-9 [1]

Molecular Formula C₉H₉NOS [1]

Molecular Weight 179.24 g/mol [1]

IUPAC Name
(2-methyl-1,3-benzothiazol-6-

yl)methanol
N/A

SMILES Cc1nc2ccc(CO)cc2s1 N/A

Physical Form Solid (predicted) [2]

For contextual reference, the physical properties of the parent scaffold, 2-Methylbenzothiazole,

and a related substituted analogue are presented in Table 2.

Table 2: Physical Properties of Related Benzothiazole Compounds

Compound
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

2-

Methylbenzot

hiazole

120-75-2 C₈H₇NS 149.21 14 238

2-Amino-6-

methylbenzot

hiazole

2536-91-6 C₈H₈N₂S 164.23 140-142 N/A

Spectroscopic and Analytical Data
Detailed experimental spectra for (2-Methylbenzo[d]thiazol-6-yl)methanol are not publicly

available. However, based on its chemical structure, the expected spectroscopic characteristics

can be predicted.

Table 3: Predicted Spectroscopic Data for (2-Methylbenzo[d]thiazol-6-yl)methanol
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Technique Expected Characteristics

¹H NMR

Aromatic protons on the benzothiazole ring

(approx. 7.0-8.0 ppm), a singlet for the methyl

group protons (approx. 2.7-2.8 ppm), a singlet

for the methylene protons of the methanol group

(approx. 4.6-4.7 ppm), and a broad singlet for

the hydroxyl proton.

¹³C NMR

Aromatic carbons (approx. 110-155 ppm), a

methyl carbon (approx. 20 ppm), and a

methylene carbon of the methanol group

(approx. 65 ppm).

IR Spectroscopy

Characteristic peaks for O-H stretching (broad,

~3300 cm⁻¹), C-H stretching (aromatic and

aliphatic, ~2900-3100 cm⁻¹), C=N stretching

(~1600 cm⁻¹), and C-S stretching.

Mass Spectrometry
Expected molecular ion peak (M⁺) at m/z =

179.04.

Experimental Protocols
Proposed Synthesis of (2-Methylbenzo[d]thiazol-6-
yl)methanol
A specific, detailed experimental protocol for the synthesis of (2-Methylbenzo[d]thiazol-6-
yl)methanol is not readily found in the literature. However, a plausible synthetic route can be

devised based on established organic chemistry methodologies and syntheses of similar

benzothiazole derivatives. A likely approach involves the formation of the 2-

methylbenzothiazole core followed by functionalization at the 6-position. One such strategy is

the reduction of a carboxylic acid or aldehyde at the 6-position.

The proposed synthetic workflow is illustrated in the diagram below.
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Step 1: Formation of 2-Methylbenzothiazole-6-carboxylic acid

Step 2: Reduction to (2-Methylbenzo[d]thiazol-6-yl)methanol

4-Amino-3-mercaptobenzoic acid

2-Methylbenzothiazole-6-carboxylic acid
Reflux

Acetic anhydride

(2-Methylbenzo[d]thiazol-6-yl)methanol

Reduction in THF

Reducing agent (e.g., LiAlH4)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of (2-Methylbenzo[d]thiazol-6-yl)methanol.

Step 1: Synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid

This step involves the condensation of 4-amino-3-mercaptobenzoic acid with an acetylating

agent, such as acetic anhydride, to form the 2-methylbenzothiazole ring system.

Materials: 4-amino-3-mercaptobenzoic acid, acetic anhydride.

Procedure: A mixture of 4-amino-3-mercaptobenzoic acid and acetic anhydride is heated

under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by

filtration and purified by recrystallization.

Step 2: Reduction of 2-Methyl-1,3-benzothiazole-6-carboxylic acid

The carboxylic acid functional group is then reduced to a primary alcohol.

Materials: 2-Methyl-1,3-benzothiazole-6-carboxylic acid, Lithium aluminum hydride (LiAlH₄),

anhydrous Tetrahydrofuran (THF).
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Procedure: 2-Methyl-1,3-benzothiazole-6-carboxylic acid is dissolved in anhydrous THF

under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath,

and LiAlH₄ is added portion-wise. The reaction mixture is stirred at room temperature until

the reaction is complete (monitored by TLC). The reaction is then carefully quenched with

water and an aqueous base (e.g., NaOH solution). The product is extracted with an organic

solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield (2-
Methylbenzo[d]thiazol-6-yl)methanol. Purification can be achieved by column

chromatography.

Biological Activity and Potential Signaling Pathways
While the specific biological activity of (2-Methylbenzo[d]thiazol-6-yl)methanol has not been

extensively reported, the 2-methylbenzothiazole scaffold is a common motif in compounds with

a wide range of biological activities.

Derivatives of 2-methylbenzothiazole have been investigated as potent inhibitors of

monoamine oxidase (MAO) enzymes, which are involved in the metabolism of

neurotransmitters.[3] This makes them potential therapeutic agents for neurodegenerative

diseases such as Parkinson's and Alzheimer's disease, as well as depression.[3] Other

benzothiazole derivatives have shown promise as anticancer agents and antidiabetic agents.[4]

[5]

The structural similarity of (2-Methylbenzo[d]thiazol-6-yl)methanol to these biologically active

compounds suggests that it could be a valuable candidate for screening in various biological

assays, particularly for its potential as a MAO inhibitor.

Monoamine Oxidase (MAO) Inhibition Pathway
MAO inhibitors prevent the breakdown of monoamine neurotransmitters such as serotonin,

dopamine, and norepinephrine in the presynaptic neuron, thereby increasing their

concentration in the synaptic cleft. This can lead to improved neurotransmission and alleviation

of symptoms associated with low levels of these neurotransmitters.
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Caption: Simplified signaling pathway of MAO inhibition.

Conclusion
(2-Methylbenzo[d]thiazol-6-yl)methanol is a benzothiazole derivative with potential for further

investigation in medicinal chemistry and drug discovery. While comprehensive experimental

data for this specific molecule is currently limited, this guide provides a foundational

understanding based on its chemical structure and the known properties of related compounds.

The proposed synthesis offers a viable route for its preparation, and its structural features

suggest that it may exhibit interesting biological activities, particularly in the context of

neurodegenerative and other diseases. Further experimental validation of its physical,

chemical, and biological properties is warranted to fully elucidate its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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